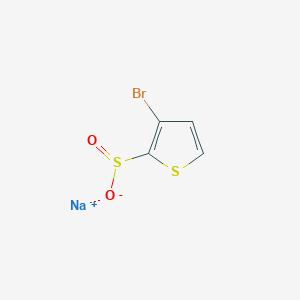
Sodium 3-bromothiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromothiophene-2-sulfinate is an organosulfur compound that contains a thiophene ring substituted with a bromine atom and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 3-bromothiophene-2-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 3-bromothiophene with sodium sulfite under specific conditions to introduce the sulfinate group .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-bromothiophene-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The bromine atom can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, reduced thiophene derivatives, and substituted thiophene compounds .
Scientific Research Applications
Sodium 3-bromothiophene-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of biological pathways involving sulfur-containing compounds.
Industry: Used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which sodium 3-bromothiophene-2-sulfinate exerts its effects involves the interaction of the sulfinate group with various molecular targets. The sulfinate group can participate in redox reactions, forming sulfonates or other sulfur-containing compounds. The bromine atom can undergo substitution reactions, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium 3-chlorothiophene-2-sulfinate
- Sodium 3-iodothiophene-2-sulfinate
Uniqueness
Sodium 3-bromothiophene-2-sulfinate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogenated thiophene sulfinates.
Biological Activity
Sodium 3-bromothiophene-2-sulfinate is an organosulfur compound with significant potential for various biological applications, particularly in the fields of antimicrobial activity and organic synthesis. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C₄H₄BrNaO₂S. It features a thiophene ring substituted with a bromine atom at the 3-position and a sulfinyl group at the 2-position. The unique bromination pattern influences its reactivity and potential applications compared to other similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions involving thiophene derivatives.
- Oxidative sulfonation processes that introduce the sulfinyl group into the thiophene structure.
These methods allow for the efficient production of this compound in high yields, making it accessible for further biological evaluations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its activity has been evaluated against several pathogenic microorganisms, including bacteria and fungi. The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate inhibition |
| Candida albicans | 64 | Moderate antifungal activity |
| Escherichia coli | 128 | Limited effectiveness |
| Acinetobacter baumannii | 64 | Moderate inhibition |
These results indicate that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, which are significant pathogens in clinical settings .
Case Studies on Biological Activity
-
Study on Antimicrobial Mechanisms :
A study evaluated the mechanism of action of this compound against Staphylococcus aureus. It was found that the compound disrupts bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis. This mechanism highlights its potential as an alternative treatment for antibiotic-resistant strains . -
Cytotoxicity Evaluation :
In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines, including U87MG glioma cells. The compound showed an IC50 value of approximately 25 µM, indicating a promising avenue for further development in cancer therapeutics .
Research Findings
Research has shown that modifications in the structure of sodium sulfinates can lead to variations in biological activity. For instance, the introduction of different substituents on the thiophene ring can enhance or reduce antimicrobial properties . Additionally, studies have indicated that sodium sulfinates can serve as effective building blocks in drug development due to their ability to form stable products with electrophiles .
Properties
Molecular Formula |
C4H2BrNaO2S2 |
|---|---|
Molecular Weight |
249.1 g/mol |
IUPAC Name |
sodium;3-bromothiophene-2-sulfinate |
InChI |
InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-8-4(3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
InChI Key |
FETTVZPOKQBALX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















